3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUDEYNSIXXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with cyclohexylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit growth factors and enzymes.
Biology: Studied for its antimicrobial and antiviral properties.
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and growth factors, leading to its potential anti-cancer effects . The compound may also interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Another class of heterocyclic compounds with similar biological activities.
Thiazoles: Known for their versatile biological activities and used in various drugs.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its combination of the oxadiazole ring with a chlorophenyl group and a cyclohexylamide moiety makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
